molecular formula C24H23N5O2S2 B2495331 N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 1246179-52-1

N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No. B2495331
M. Wt: 477.6
InChI Key: HJWXBZNTKWRLKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of complex chemical compounds often involves condensation reactions, where smaller molecules are combined to form larger structures. For example, compounds with similar complexity are synthesized through reactions such as condensation of aminobenzothiazole with specific thiophene derivatives in ethanol (عبدالله محمد عسيري et al., 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction, is crucial for confirming the geometry and conformation of synthesized compounds. This analysis provides insights into the arrangement of atoms within the molecule and its potential interaction with other molecules (N. R. Thimmegowda et al., 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Research on similar compounds often focuses on the synthesis of complex molecules with potential applications in drug discovery, materials science, and chemical biology. For example, the study of substituted 1,2-benzothiazin-3-ones prepared by cyclization highlights the synthetic routes that enable the construction of complex heterocyclic systems, which are valuable in medicinal chemistry and material science due to their unique physical and chemical properties (Catsoulacos, 1971).

Applications in Catalysis and Polymerization

Alkaline earth metal amide complexes, including those with tetra-amine ligands, demonstrate significant activity in the ring-opening polymerization of lactide monomers. This suggests potential applications in developing biodegradable polymers, an area of considerable interest for sustainable materials science (Buffet et al., 2011).

Biological Activity and Drug Development

The structural motifs found in compounds similar to the query molecule are often investigated for their biological activities. For instance, compounds with benzothiazole and thiazolidinone cores have been explored for their potential in treating various diseases, indicating the relevance of such structures in drug discovery and pharmacological research. These investigations include the synthesis of compounds for examining structure-activity relationships and developing new therapeutic agents (Trachsel, 2003).

Innovative Research Methodologies

Studies also explore innovative synthetic methodologies, such as DBSA-catalyzed, one-pot, three-component reactions "on water" for synthesizing thiazolidinones. This emphasizes the compound's relevance in green chemistry and the development of environmentally friendly synthetic methods (Prasad et al., 2012).

Safety And Hazards

As with any chemical, handling this compound would require appropriate safety precautions. It’s important to avoid skin and eye contact, and to avoid inhaling any dust or vapors .

properties

IUPAC Name

N-benzyl-N-ethyl-10-(4-ethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2S2/c1-3-17-10-12-19(13-11-17)33(30,31)24-23-25-22(21-20(14-15-32-21)29(23)27-26-24)28(4-2)16-18-8-6-5-7-9-18/h5-15H,3-4,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJWXBZNTKWRLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N(CC)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-ethyl-10-(4-ethylbenzenesulfonyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

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